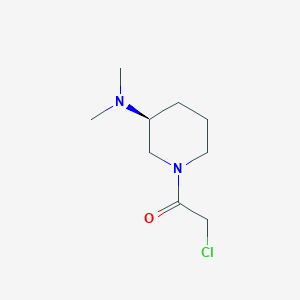

2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone

Description

2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone (CAS: 1354010-58-4) is a chiral piperidine-derived compound featuring a chloroethanone group and a dimethylamino substituent at the (S)-configured C3 position of the piperidine ring. Its molecular formula is C₉H₁₇ClN₂O (MW: 216.7 g/mol) . Piperidine derivatives are widely explored for their biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name |

2-chloro-1-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKZLYBLAIHOFS-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-piperidine with a chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions are employed.

Major Products Formed

Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents targeting the central nervous system (CNS). Its structural features allow it to act on neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for generating derivatives with varied biological activities.

Biological Studies

The compound's interaction with enzymes and receptors has been extensively studied:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Acts as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have demonstrated significant antibacterial activity against various strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.108 - 62.216 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 |

Neuropharmacological Effects

Preliminary research suggests that this compound may influence neurotransmitter systems, indicating potential roles in modulating mood and cognition. Its structural similarity to known psychoactive compounds supports its investigation for neuroprotective effects against neurodegenerative diseases.

Antimicrobial Efficacy Against MRSA

A study evaluated the effectiveness of this compound against MRSA biofilms, showing significant reductions in biofilm formation at concentrations as low as .

Neuroprotective Potential

Research indicates that modifications in the piperidine moiety can enhance activity against neurodegenerative diseases by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets through electrostatic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues in the Piperidine-Ethanone Family

The following table compares key structural and functional attributes:

Key Observations :

- The target compound is distinguished by its chiral dimethylamino-piperidine core, which contrasts with bulkier diaryl-substituted analogs (e.g., diphenyl derivatives in ).

- Substituents like 3-ethyl or 3-methyl in analogs influence lipophilicity and steric effects, impacting bioavailability .

- Simpler analogs (e.g., ) lack the piperidine ring, limiting their utility in alkaloid-inspired drug design.

Reactivity Differences :

- The chloroethanone group in all compounds facilitates nucleophilic substitution, but steric hindrance from piperidine substituents (e.g., diphenyl groups) slows reactivity compared to simpler analogs .

Crystallographic and Physicochemical Properties

- Target Compound: Stereochemistry at C3 may induce non-planar puckering in the piperidine ring, similar to general monocyclic puckered rings described by Cremer and Pople .

- Diaryl-Substituted Analogs : Exhibit planar crystal packing (e.g., triclinic P1 space group with a = 7.5488 Å, α = 106.783°) due to intramolecular C-H···O/Cl interactions .

- Simple Ethanones: Lack complex ring puckering, resulting in lower melting/boiling points (e.g., 2-Chloro-1-(3-fluorophenyl)ethanone has bp 312.6°C vs. diaryl-piperidine analogs with higher thermal stability).

Biological Activity

2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is a synthetic organic compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a chloro group, a dimethylamino group, and a piperidinyl group attached to an ethanone backbone. Its synthesis typically involves the reaction of 3-dimethylamino-piperidine with chloroacetyl chloride under controlled conditions to yield high purity and yield products. The general reaction scheme is as follows:

Starting Materials:

- 3-dimethylamino-piperidine

- Chloroacetyl chloride

Reaction Conditions:

- Solvent: Inert solvents like dichloromethane or chloroform

- Temperature: 0-5°C to minimize side reactions

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, acting as an inhibitor or modulator of enzymes and receptors. The presence of the chloro and dimethylamino groups is crucial for binding to active sites, which can lead to various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can alter receptor signaling pathways, impacting cellular responses.

Case Studies and Research Findings

- Antimicrobial Activity: Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The compound's structure allows it to penetrate bacterial membranes effectively.

- Neuropharmacological Applications: The compound has been investigated for its potential therapeutic roles in neurological disorders. Its structural similarity to known neuroleptic agents suggests that it may possess antipsychotic properties comparable to established medications like clozapine .

- Cancer Research: In studies focusing on cancer cell lines, compounds with similar piperidine structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, certain derivatives showed IC50 values indicating potent activity against specific cancer targets .

Comparative Analysis

A comparison with structurally related compounds reveals distinct differences in biological activity:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 2-Chloro-1-(3-methylamino-piperidin-1-yl)-ethanone | Methylamino group | Moderate enzyme inhibition |

| 2-Chloro-1-(3-ethylamino-piperidin-1-yl)-ethanone | Ethylamino group | Reduced receptor modulation |

| 2-Chloro-1-(3-dimethylamino-pyrrolidin-1-yl)-ethanone | Pyrrolidinyl group | Altered pharmacokinetics |

The unique combination of functional groups in this compound contributes to its distinctive chemical reactivity and biological activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone?

The compound is typically synthesized via alkylation of a piperidine derivative (e.g., (S)-3-dimethylaminopiperidine) with a chlorinated ethanone precursor. A biphasic liquid–solid system using dry acetone, potassium carbonate, and a catalytic amount of KI at 60°C is commonly employed. Reaction progress is monitored via HPLC, with yields ranging from 44–78% after purification . Key steps include:

- Alkylation : Nucleophilic substitution of the amine with 2-chloroethanone derivatives.

- Work-up : Isolation via solvent evaporation and recrystallization.

- Characterization : Confirmation by H/C NMR, LC/MS, and elemental analysis.

Q. How is the purity and structural integrity of this compound verified in academic research?

Purity is assessed via HPLC (e.g., >95% purity threshold), while structural validation employs:

- Spectroscopic techniques : H NMR (δ 2.1–3.5 ppm for piperidine protons), C NMR (carbonyl C=O peak ~200 ppm), and LC/MS for molecular ion confirmation.

- Elemental analysis : Matching experimental and theoretical C/H/N ratios (e.g., ±0.3% deviation).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond geometry (see advanced questions) .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?

Challenges include disordered solvent molecules , twinning , and low-resolution data . Strategies to resolve these involve:

- SHELX suite : SHELXL for refinement with restraints/constraints to model disorder, and SHELXD for phase determination in twinned crystals.

- High-resolution data collection : Synchrotron sources improve data quality for small-molecule crystals.

- Validation tools : R-factor convergence (<5%), and PLATON checks for missed symmetry .

Q. How can reaction conditions be optimized to enhance the yield of this compound in alkylation reactions?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Catalyst : KI enhances nucleophilicity via the Finkelstein mechanism.

- Temperature : Elevated temperatures (e.g., 80°C) accelerate kinetics but risk decomposition.

- Workflow : Use of automated HPLC monitoring enables real-time adjustments .

Q. What strategies resolve conflicting data regarding the biological activity of piperidine derivatives like this compound?

Contradictory reports on antifungal or antibacterial activity require:

- Standardized assays : MIC (minimum inhibitory concentration) tests against reference strains (e.g., S. aureus ATCC 25923).

- Control experiments : Include known inhibitors (e.g., fluconazole) to validate assay conditions.

- Structural analogs : Compare activity across derivatives to identify SAR trends (e.g., substituent effects on potency) .

Q. How do computational methods support the analysis of this compound’s molecular interactions?

- Docking studies : Predict binding modes to targets like HDACs using AutoDock or Schrödinger.

- DFT calculations : Optimize geometry and calculate electrostatic potential maps for reactivity insights.

- Molecular dynamics : Simulate solvent interactions to assess stability under physiological conditions (e.g., water models in GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.